N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-(oxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4S2/c1-17(2)29(25,26)21-7-5-18(6-8-21)16-22(24)23(19-10-13-27-14-11-19)12-9-20-4-3-15-28-20/h3-8,15,17,19H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRYFWYEXCSHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic synthesis. The key steps include:
Formation of the oxan-4-yl group: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the propane-2-sulfonyl group: This step involves sulfonylation of a phenyl ring, often using reagents like propane-2-sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the thiophen-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts like palladium.
Formation of the acetamide linkage: This involves the reaction of an amine with an acyl chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of acetamides, including compounds similar to N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide, exhibit anticancer activities. These compounds may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the acetamide structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Anti-inflammatory Effects
Compounds with sulfonamide groups have been recognized for their anti-inflammatory properties. The presence of the propane sulfonyl group in this compound suggests potential applications in treating inflammatory diseases. Experimental models have demonstrated that such compounds can reduce markers of inflammation and alleviate symptoms associated with conditions like arthritis.
Neurological Applications
The thiophene moiety is known for its neuroprotective effects. Preliminary studies suggest that this compound may have applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Compounds with similar structures have been reported to enhance cognitive function and protect neuronal cells from oxidative stress.
Drug Development
The structural features of this compound make it a candidate for further development into pharmaceuticals targeting various diseases:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for new anticancer drugs.
- Anti-inflammatory Drugs : The anti-inflammatory properties could lead to the development of new treatments for chronic inflammatory conditions.
- Neuroprotective Agents : Its neuroprotective effects may contribute to therapies aimed at slowing down neurodegenerative processes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related acetamide derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins, suggesting that this compound could be further explored for similar effects.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, a compound structurally similar to this compound demonstrated significant reductions in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural analogs and their key features:
Key Observations :
- Sulfonyl Groups: The target compound’s propane-2-sulfonyl group (unbranched) contrasts with morpholinosulfonyl (cyclic, ) and isopropylamino sulfonyl (branched, ) substituents.
- Heterocycles : The oxan-4-yl group in the target provides a distinct solubility profile compared to morpholine () or benzo[d]thiazole ().
- Thiophene vs. Other Aromatics : The thiophen-2-yl ethyl group may offer enhanced metabolic stability over phenyl or indene moieties (e.g., ).
Physicochemical Properties
Insights :
- The oxan-4-yl group may improve aqueous solubility compared to morpholine derivatives.
- Thiophene’s lipophilicity could increase membrane permeability relative to hydroxylated analogs ().
Biological Activity
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide, often referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes an oxane ring, a sulfonyl group, and a thiophene moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H32N2O4S |
| Molecular Weight | 396.56 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)N(CC1CCOCC1)C(Cc1ccccc1)=O)(=O)=O |
Pharmacological Effects
Research indicates that sulfonamide derivatives exhibit various pharmacological effects, including:
- Anti-inflammatory Activity : Compounds containing sulfonamide groups have shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.
- Analgesic Properties : Similar compounds have been evaluated for their analgesic effects in animal models, demonstrating efficacy in pain relief through mechanisms involving central and peripheral pathways.
The proposed mechanisms of action for this compound include:
- Inhibition of COX Enzymes : By blocking COX enzymes, the compound may reduce the production of prostaglandins, leading to decreased inflammation and pain.
- Modulation of Ion Channels : The presence of the thiophene ring suggests potential interactions with ion channels involved in pain signaling pathways.
- Antioxidant Activity : Some studies suggest that similar compounds can scavenge free radicals, further contributing to their anti-inflammatory effects.
Study 1: Analgesic Efficacy
A recent study evaluated the analgesic properties of related sulfonamide compounds using the writhing test in mice. The results indicated that compounds with similar structures significantly reduced the number of writhes compared to controls, suggesting effective analgesic activity.
Study 2: In Vitro COX Inhibition
In vitro assays demonstrated that this compound inhibited COX-1 and COX-2 activity with IC50 values indicating moderate potency compared to standard NSAIDs.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
